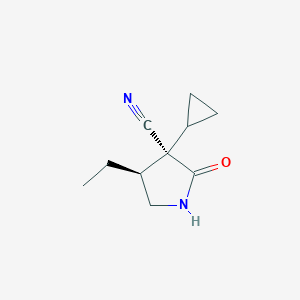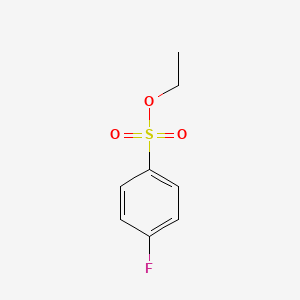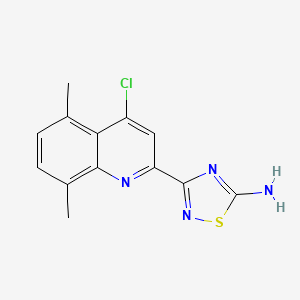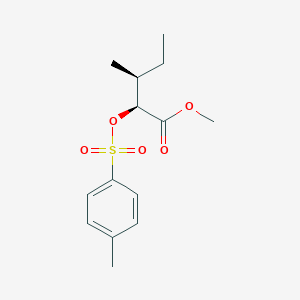![molecular formula C6H2BrClFN3 B13896960 7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B13896960.png)
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-F][1,2,4]triazine family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyrrolo[2,1-F][1,2,4]triazine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
The synthesis of 7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate pyrrole derivatives under specific reaction conditions. The synthetic methods can be classified into several categories:
Synthesis from Pyrrole Derivatives: This involves the use of pyrrole derivatives as starting materials, which undergo cyclization reactions to form the desired triazine ring.
Bromohydrazone Formation: This method involves the formation of bromohydrazone intermediates, which then undergo cyclization to yield the target compound.
Triazinium Dicyanomethylide Formation: This involves the formation of triazinium dicyanomethylide intermediates, followed by cyclization.
Multistep Synthesis: This method involves multiple steps, including the formation of key intermediates and their subsequent cyclization.
Transition Metal Mediated Synthesis: This involves the use of transition metal catalysts to facilitate the cyclization reactions.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine ring.
Analyse Chemischer Reaktionen
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form biaryl or heterobiaryl derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of kinase inhibitors and other therapeutic agents targeting various diseases, including cancer.
Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of various enzymes and receptors.
Chemical Biology: The compound is used in chemical biology to probe the functions of specific proteins and pathways.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways and processes, ultimately resulting in the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine can be compared with other similar compounds, such as:
7-Bromo-4-chloro-pyrrolo[2,1-F][1,2,4]triazine: This compound has a similar structure but with a different substitution pattern.
7-Bromo-2-chloro-pyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid: This compound has an additional carboxylic acid group, which can influence its chemical properties and biological activities.
Pyrrolo[2,1-F][1,2,4]triazine Derivatives: Various derivatives of pyrrolo[2,1-F][1,2,4]triazine with different substituents can be compared to highlight the unique properties of this compound.
Eigenschaften
Molekularformel |
C6H2BrClFN3 |
|---|---|
Molekulargewicht |
250.45 g/mol |
IUPAC-Name |
7-bromo-2-chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H2BrClFN3/c7-5-1-3(9)4-2-10-6(8)11-12(4)5/h1-2H |
InChI-Schlüssel |
CTOXACJOIMMMQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=C1F)C=NC(=N2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)



![(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid](/img/structure/B13896914.png)
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13896917.png)
![N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide](/img/structure/B13896921.png)


![2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol](/img/structure/B13896934.png)
![3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13896936.png)


